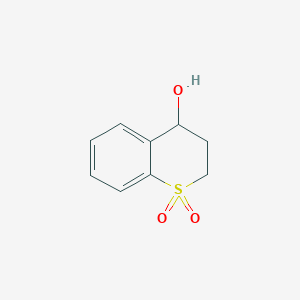

4-Hydroxythiochroman 1,1-dioxide

Description

Contextualization within Cyclic Sulfone Chemistry and Heterocyclic Systems

4-Hydroxythiochroman 1,1-dioxide is a member of the heterocyclic family, specifically a thiochroman (B1618051) derivative. Its core structure is a bicyclic system where a benzene (B151609) ring is fused to a sulfur-containing heterocyclic ring. The "1,1-dioxide" designation indicates that the sulfur atom is in a high oxidation state, forming a sulfone group (SO2). The presence of a hydroxyl (-OH) group at the 4-position further functionalizes the molecule, opening avenues for various chemical transformations.

Cyclic sulfones, such as the one found in this compound, are integral components in the design of new molecules. The sulfone group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. This feature can be strategically utilized in the development of new chemical entities with specific, desired characteristics.

Significance of Organosulfur Compounds in Synthetic Chemistry

Organosulfur compounds, a broad class of molecules containing carbon-sulfur bonds, are of paramount importance in synthetic chemistry. wikipedia.orgbritannica.comtaylorandfrancis.comnih.gov Their utility stems from the diverse reactivity of sulfur, which can exist in various oxidation states. This versatility allows for a wide range of chemical transformations, making organosulfur compounds valuable intermediates and building blocks in the synthesis of complex organic molecules. nih.gov

From pharmaceuticals to materials science, the applications of organosulfur compounds are widespread. nih.gov For instance, many life-saving drugs, including penicillin and sulfa drugs, contain sulfur. wikipedia.org In the context of materials, polymers like polysulfones exhibit exceptional thermal stability and are used in demanding applications. britannica.com The study of compounds like this compound contributes to the expanding toolkit of synthetic chemists, providing new scaffolds and functionalities to explore. nih.gov

Structural Features and Nomenclature of Thiochroman 1,1-dioxide Scaffolds

The thiochroman 1,1-dioxide scaffold is the foundational structure of this compound. Let's break down its nomenclature and key structural features:

Thiochroman : This name signifies a bicyclic heteroaromatic compound. "Thio" refers to the presence of a sulfur atom, and "chroman" indicates a specific bicyclic structure. Structurally, it is an analog of chroman where a sulfur atom replaces the oxygen atom. nih.gov

1,1-dioxide : This part of the name specifies the oxidation state of the sulfur atom. The two oxygen atoms are double-bonded to the sulfur, forming a sulfone group. This group is a key determinant of the molecule's chemical and physical properties.

The core scaffold is a stable framework that can be functionalized at various positions. The introduction of substituents, such as the hydroxyl group in this compound, allows for the fine-tuning of the molecule's properties. For instance, the hydroxyl group can act as a hydrogen bond donor and acceptor, influencing its solubility and interactions with other molecules.

Overview of Research Trajectories for Thiochroman Derivatives

Research into thiochroman derivatives is an active and evolving field, with several key trajectories:

Medicinal Chemistry : A significant area of focus is the exploration of thiochroman derivatives as potential therapeutic agents. nih.govacs.orgnih.gov The thiochroman scaffold has been identified as a "privileged structure," meaning it is capable of binding to multiple biological targets. Researchers have investigated thiochroman derivatives for a wide range of applications, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov For example, certain thiochroman-4-one (B147511) derivatives have shown promise as potent inhibitors of fungal growth. nih.gov

Materials Science : The rigid and stable nature of the thiochroman scaffold makes it an attractive building block for the development of new materials. Research in this area explores the synthesis of polymers and other materials with unique optical, electronic, and thermal properties.

One notable area of investigation has been the development of thiochroman 1,1-dioxide analogues of benzothiadiazine dioxides as positive allosteric modulators of AMPA receptors, which are potential targets for treating cognitive disorders. bohrium.com While the introduction of a hydroxyl group at the 4-position of the thiochroman ring was found to eliminate this specific activity, this finding itself provides valuable structure-activity relationship data for future drug design. bohrium.com

Another significant research avenue is the development of thiochroman derivatives as selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer. acs.orgnih.gov

The synthesis of thiochroman-4-one derivatives has also been explored for their potential as leishmanicidal agents. mdpi.com These studies often involve the oxidation of the sulfur atom to a sulfone and the introduction of other functional groups to enhance activity. mdpi.com

| Compound Name | Chemical Formula | Molecular Weight | Key Research Area |

| This compound | C9H10O3S | 198.24 g/mol | AMPA receptor modulation |

| Thiochroman-4-one | C9H8OS | 164.22 g/mol | Antifungal, Antibacterial, Antileishmanial |

| Benzothiadiazine 1,1-dioxide | C7H6N2O2S | 182.19 g/mol | AMPA receptor modulation |

| Lasofoxifene | C28H31NO2 | 429.56 g/mol | Selective estrogen receptor modulator |

| Abbreviation | Full Name |

| AMPA | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid |

| SERD | Selective Estrogen Receptor Degrader |

Structure

3D Structure

Properties

Molecular Formula |

C9H10O3S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

1,1-dioxo-3,4-dihydro-2H-thiochromen-4-ol |

InChI |

InChI=1S/C9H10O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 |

InChI Key |

HDWSBBCZEGJIPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2C1O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Fundamental Chemical Transformations

Mechanistic Investigations of Thiochroman (B1618051) 1,1-dioxide Formation

The formation of the thiochroman 1,1-dioxide core involves a series of intricate chemical steps. While the direct synthesis of 4-Hydroxythiochroman 1,1-dioxide is not extensively detailed in the provided results, the formation of the related thiochroman-4-one (B147511), a precursor, offers valuable insights into the mechanistic pathways.

Nucleophilic Attack and Substitution Pathways

The synthesis of the thiochroman skeleton often commences with a nucleophilic attack. One common strategy involves the reaction of a thiophenol with an α,β-unsaturated acid, such as crotonic acid, or with β-halopropionic acids. nih.gov In the case of β-halopropionic acids, the reaction proceeds via a nucleophilic substitution where the sulfur atom of thiophenol displaces the halide to form a 3-(phenylthio)propanoic acid intermediate. nih.gov

Another pathway involves the direct reaction between thiophenol and an α,β-unsaturated acid. nih.gov This reaction is a Michael addition, where the thiophenol acts as a nucleophile, attacking the β-carbon of the unsaturated acid. The subsequent steps then lead to the cyclized product.

Aromatic nucleophilic substitution (SNAr) is another relevant mechanism, particularly in the modification of substituted thiophenes. nih.gov This process typically follows an addition-elimination mechanism, where a nucleophile adds to an electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the elimination of a leaving group. nih.govchadsprep.com While not directly forming the thiochroman ring, this mechanism is crucial for introducing functionalities to the aromatic part of the molecule, which can influence the subsequent cyclization and reactivity.

Proton Transfer Dynamics

Proton transfer is a fundamental process in many of the reactions leading to thiochroman derivatives. In the SNAr reactions of thiophenes with amines like pyrrolidine, proton transfer from the newly formed ammonium (B1175870) intermediate to the leaving group (e.g., a methoxy (B1213986) group) is a critical step that facilitates the elimination of the leaving group. nih.gov Computational studies have shown that this proton transfer can be catalyzed by an excess of the amine, significantly lowering the activation energy barrier compared to the uncatalyzed pathway. nih.gov

The dynamics of proton-coupled electron transfer (PCET) have also been investigated in other systems, such as water oxidation on TiO2 surfaces. nih.gov While a different context, these studies highlight the importance of understanding the interplay between proton and electron movement in chemical transformations. In the formation of thiochromans, proton transfers are integral to the cyclization and aromatization steps, influencing reaction rates and product distributions.

Intramolecular Rearrangement Processes

Intramolecular rearrangements can play a role in the synthesis and reactions of thiochroman derivatives. For instance, the formation of thiochroman-4-ones via intramolecular Friedel-Crafts acylation of 3-(phenylthio)-propanoic acids is a key cyclization step. nih.gov This reaction involves the electrophilic attack of the acyl group onto the aromatic ring, leading to the formation of the six-membered heterocyclic ring. The success of this intramolecular acylation can be sensitive to the reaction conditions and the nature of the substituents on the aromatic ring. nih.gov In some cases, strong dehydrating agents may lead to low yields or undesired side products. nih.gov

Role of Reactive Intermediates

In oxidation reactions, high-valent metal-oxo species are often proposed as reactive intermediates. For example, non-heme iron(IV)-oxo complexes have been generated and shown to be highly reactive in the oxidation of various substrates. nih.gov The formation of the sulfone group (1,1-dioxide) in this compound from a precursor thioether would involve the formation of sulfoxide (B87167) as an intermediate, which is then further oxidized to the sulfone. These oxidation steps are typically carried out using oxidizing agents where the nature of the reactive oxygen-transfer species plays a critical role.

Transformations Involving the 4-Hydroxy Functionality

The hydroxyl group at the 4-position of this compound is a key functional handle that can be subjected to various chemical transformations.

Oxidation Reactions of the Hydroxyl Group

Oxidation of the secondary alcohol at the 4-position of this compound would yield the corresponding ketone, thiochroman-4-one 1,1-dioxide. This transformation is a standard organic reaction and can be achieved using a variety of oxidizing agents. The choice of the oxidant would depend on the desired selectivity and the presence of other functional groups in the molecule.

The resulting thiochroman-4-one 1,1-dioxide is a valuable synthetic intermediate. For example, it can be used in condensation reactions. The reaction of thiochroman-4-one 1,1-dioxide with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) yields the corresponding ketal, which can serve as a protecting group for the ketone functionality. researchgate.net This protection allows for selective reactions at other positions of the molecule.

The oxidation state of the sulfur atom significantly influences the reactivity of the thiochroman ring system. The electron-withdrawing nature of the sulfone group in the 1,1-dioxide derivative makes the adjacent methylene (B1212753) protons more acidic and can influence the reactivity of the carbonyl group in the corresponding 4-one derivative.

Below is a table summarizing the oxidation of this compound:

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Oxidizing Agent (e.g., PCC, Swern, DMP) | Thiochroman-4-one 1,1-dioxide | Oxidation |

Condensation and Coupling Reactions

The presence of a reactive methylene group adjacent to the sulfone and a hydroxyl group on the aromatic ring allows this compound to participate in various condensation and coupling reactions. These reactions are pivotal for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a diverse array of derivatives.

Condensation Reactions:

The methylene group at the C-3 position, activated by the strongly electron-withdrawing sulfonyl group, is amenable to deprotonation by a base, forming a carbanion. This nucleophilic center can then attack electrophilic partners, such as aldehydes and ketones, in classic condensation reactions.

One such reaction is the Knoevenagel condensation . libretexts.orgresearchgate.net In this reaction, the active methylene compound (this compound) condenses with an aldehyde or ketone in the presence of a weak base, typically an amine like piperidine. libretexts.org The initial addition product, a β-hydroxy sulfone, readily undergoes dehydration to yield a more stable α,β-unsaturated compound. The general mechanism involves the formation of an enolate-like intermediate which then acts as the nucleophile. rsc.org

Table 1: Key Features of the Knoevenagel Condensation

| Feature | Description |

| Reactants | Active methylene compound (e.g., this compound), Aldehyde or Ketone |

| Catalyst | Weak base (e.g., piperidine, pyridine) libretexts.org |

| Intermediate | β-hydroxy sulfone |

| Product | α,β-unsaturated sulfone |

| Driving Force | Formation of a stable conjugated system upon dehydration. |

The Doebner modification of the Knoevenagel condensation is a variation where one of the activating groups on the nucleophile is a carboxylic acid, and the reaction is often carried out in pyridine, leading to condensation followed by decarboxylation. libretexts.orgrsc.org

Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are applicable to derivatives of this compound. harvard.edursc.org For these reactions to occur, the aromatic ring of the thiochroman scaffold would typically need to be functionalized with a halide (e.g., bromo or iodo) or a triflate group, which can be introduced through standard aromatic substitution reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. mdpi.com

The Heck reaction is another significant palladium-catalyzed process that couples an organohalide with an alkene. harvard.eduwikipedia.org This reaction provides a means to introduce alkenyl substituents onto the aromatic ring of the thiochroman structure.

Table 2: Comparison of Suzuki-Miyaura and Heck Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Heck Reaction |

| Coupling Partner | Organoboron compound (e.g., boronic acid) | Alkene |

| Catalyst System | Palladium catalyst and a base harvard.edu | Palladium catalyst and a base (often a tertiary amine) |

| Bond Formed | C(sp²) - C(sp²) or C(sp²) - C(sp) | C(sp²) - C(sp²) |

| Key Mechanistic Steps | Oxidative addition, transmetalation, reductive elimination mdpi.com | Oxidative addition, migratory insertion, β-hydride elimination |

Chemical Reactivity of the Sulfone Moiety

The sulfone group (SO₂) is a dominant feature in the reactivity of this compound. It is a strongly electron-withdrawing group, which influences the acidity of adjacent protons and the electrophilicity of the sulfur atom. wikipedia.orgresearchgate.net

While the sulfone group is generally considered to be relatively inert, it can undergo transformations under specific conditions. The sulfur atom in a sulfone is in its highest oxidation state (+6) and is, therefore, not susceptible to further oxidation. However, the oxygen atoms of the sulfonyl group can act as weak bases or Lewis basic sites, and the sulfur atom can be subject to nucleophilic attack. More relevant to electrophilic transformations is the ability of the sulfone group to stabilize adjacent carbanions, which then react with electrophiles.

Although direct electrophilic attack on the sulfone sulfur is uncommon, the sulfonyl group can participate in intramolecular reactions where it acts as a nucleophile. For instance, in certain unsaturated bicyclic sulfones, the sulfonyl group has been shown to intercept reaction intermediates arising from electrophilic addition to a double bond. acs.org

Desulfonylation reactions involve the removal of the sulfonyl group. wikipedia.org These reactions are typically reductive in nature due to the electron-withdrawing character of the sulfone moiety. wikipedia.org The cleavage of the carbon-sulfur bond can lead to the formation of either a C-H bond (reductive desulfonylation) or a C=C double bond (reductive elimination). researchgate.net

Reductive Desulfonylation: This process replaces a C-S bond of the sulfone with a C-H bond. A variety of reducing agents can accomplish this, including active metals like sodium amalgam and aluminum amalgam, as well as tin hydrides. wikipedia.org Transition metal complexes can also catalyze these reductions. wikipedia.org

Reductive Elimination (Julia-Lythgoe Olefination): A particularly important desulfonylation reaction is the Julia-Lythgoe olefination, which is a method for synthesizing alkenes. wikipedia.orgwikipedia.org This multi-step process begins with the addition of a sulfonyl-stabilized carbanion (derived from a sulfone) to an aldehyde or ketone. The resulting β-hydroxy sulfone is then typically acylated, and subsequent reductive elimination with a reagent like sodium amalgam or samarium(II) iodide yields the alkene. wikipedia.orgwikipedia.org The stereochemical outcome of the Julia-Lythgoe olefination often favors the formation of the more stable (E)-alkene, as the radical intermediates are thought to equilibrate to the thermodynamically preferred conformation before the final product is formed. wikipedia.orgorganic-chemistry.org

Table 3: Common Reagents for Desulfonylation Reactions

| Reaction Type | Reagent(s) | Product |

| Reductive Desulfonylation | Sodium amalgam (Na/Hg), Aluminum amalgam (Al/Hg), Tin hydrides (e.g., Bu₃SnH) wikipedia.org | Alkane (C-S bond replaced by C-H) |

| Reductive Elimination (Julia-Lythgoe) | Sodium amalgam (Na/Hg), Samarium(II) iodide (SmI₂) wikipedia.orgwikipedia.org | Alkene (sulfonyl group eliminated to form a double bond) |

Reaction Kinetics and Rate-Determining Steps

The kinetics of the reactions involving this compound are intrinsically linked to the mechanisms of these transformations. Understanding the rate-determining step is crucial for optimizing reaction conditions and predicting outcomes.

For condensation reactions like the Knoevenagel condensation, the rate-determining step can vary depending on the specific reactants and conditions. Often, the initial deprotonation of the active methylene compound to form the carbanion can be the slow step, particularly if a weak base is used. Alternatively, the subsequent nucleophilic attack on the carbonyl group can be rate-limiting.

In palladium-catalyzed coupling reactions , the oxidative addition of the palladium(0) catalyst to the organohalide is frequently the rate-determining step in the catalytic cycle. libretexts.org The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aromatic ring. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition.

Studies on the thermolysis of simple sulfones have shown that they can undergo Ei (elimination, intramolecular) reactions, although at high temperatures. The activation parameters for such reactions indicate a high activation enthalpy. researchgate.netacs.orgacs.org While not a solution-phase reaction, this provides insight into the inherent stability of the C-S bond in sulfones.

Spectroscopic Data for this compound Remains Elusive

While information on related compounds, such as Thiochroman-4-one 1,1-dioxide, is accessible, the presence of a hydroxyl group at the 4-position in the target molecule significantly alters its electronic and structural properties. This substitution would lead to distinct spectroscopic signatures that cannot be accurately extrapolated from available data of its analogs.

Therefore, the generation of a detailed and scientifically accurate article focusing solely on the comprehensive spectroscopic characterization of this compound, as per the requested outline, cannot be fulfilled at this time due to the absence of the necessary primary spectroscopic data. Further experimental investigation and publication of the findings would be required to populate the detailed analytical sections requested.

Comprehensive Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, researchers can deduce the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles. This information is fundamental to understanding the molecule's conformation and its interactions in the solid state.

While a specific, published crystal structure for 4-Hydroxythiochroman 1,1-dioxide has not been identified in the reviewed scientific literature, the application of this technique would provide invaluable insights into its molecular architecture. For thiochroman (B1618051) derivatives, X-ray crystallography has been instrumental in elucidating their structural features. For instance, studies on various thiochroman-4-one (B147511) derivatives have revealed detailed conformational information and intermolecular interactions that govern their packing in the crystal lattice. nih.govresearchgate.net

A hypothetical X-ray crystallographic analysis of this compound would be expected to define the conformation of the dihydropyran ring, the orientation of the hydroxyl and sulfone groups, and the planarity of the fused benzene (B151609) ring. Such data is critical for structure-activity relationship (SAR) studies, as the specific spatial arrangement of functional groups often dictates biological activity. researchgate.netijert.org The data would typically be presented in a table summarizing the key crystallographic parameters.

Table 1: Illustrative X-ray Crystallographic Data Parameters

This table presents a hypothetical set of crystallographic data that would be generated from a single-crystal X-ray diffraction experiment. The values are for illustrative purposes to demonstrate the type of information obtained and are not experimental data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₀O₃S |

| Formula Weight | 198.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.452(3) |

| b (Å) | 10.115(4) |

| c (Å) | 11.231(5) |

| β (°) | 109.34(2) |

| Volume (ų) | 905.4(6) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.455 |

| R-factor (%) | 4.2 |

| Goodness-of-fit on F² | 1.05 |

Advanced Vibrational Spectroscopy Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. It provides a molecular fingerprint that is highly specific to the compound's structure, polymorphism, and conformation. This technique is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar and symmetric molecular vibrations.

A Raman spectroscopic analysis of this compound would yield a spectrum with characteristic peaks corresponding to the vibrations of its specific functional groups and skeletal framework. Although a published Raman spectrum for this exact compound is not available, the expected vibrational modes can be predicted based on extensive literature on related structures, such as other thiochroman and sulfone-containing molecules.

Table 2: Predicted Characteristic Raman Vibrational Modes

This table outlines the expected Raman active vibrational modes for this compound based on known group frequencies from spectroscopic databases and studies on analogous compounds. These are predicted values and not experimentally verified data for the title compound.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3200 - 3600 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| SO₂ Asymmetric Stretch | 1300 - 1350 | Strong |

| SO₂ Symmetric Stretch | 1120 - 1160 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1260 | Medium |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

Theoretical and Computational Chemistry Studies on 4 Hydroxythiochroman 1,1 Dioxide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental in understanding the electronic properties of 4-Hydroxythiochroman 1,1-dioxide at the atomic level. These calculations provide a detailed picture of electron distribution, which is crucial for predicting reactivity and molecular interactions.

Density Functional Theory (DFT) Applications for Reactivity and Energetics

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of organic molecules like this compound. By calculating the electron density, DFT methods can accurately predict various chemical properties. For instance, the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in determining the molecule's susceptibility to electrophilic and nucleophilic attack.

In the case of this compound, the hydroxyl group at the 4-position and the electron-withdrawing sulfone group significantly influence the electronic landscape. DFT calculations can quantify this influence by mapping the electrostatic potential surface, highlighting electron-rich and electron-poor regions. Furthermore, DFT is employed to calculate reaction energies and activation barriers, providing insights into the thermodynamics and kinetics of potential reactions involving this compound. Such studies are invaluable for understanding its stability and synthetic accessibility.

Below is a representative table of DFT-calculated parameters for this compound, which would typically be generated in such a study.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.8 D | Influences solubility and intermolecular interactions |

| Mulliken Atomic Charges | C4: +0.25, O(H): -0.65, S: +1.80 | Reveals the partial charges on key atoms |

Note: The values presented are illustrative and would be derived from specific DFT calculations (e.g., using B3LYP functional with a 6-31G basis set).*

Ab Initio Methods in Predicting Molecular Characteristics

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of accuracy in predicting the molecular characteristics of this compound. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can be used to precisely calculate geometric parameters, vibrational frequencies, and electronic properties.

For this compound, ab initio calculations can provide a detailed understanding of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects that govern its conformational preferences. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their accuracy in predicting fundamental molecular properties. researchgate.netrsc.org The insights gained from these calculations are foundational for more complex studies, such as molecular dynamics simulations and the modeling of reaction pathways. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior and stability of this compound in various environments. rsc.org By simulating the motion of atoms and molecules over time, MD can reveal the preferred conformations and the flexibility of the thiochroman (B1618051) ring system. These simulations often employ force fields that have been parameterized using quantum chemical data to ensure accuracy. taylorandfrancis.com

For this compound, MD simulations can elucidate the orientation of the hydroxyl group and the puckering of the heterocyclic ring. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. The stability of different conformers can be assessed by analyzing the potential energy surface and the free energy landscapes derived from the simulations. Such studies have been instrumental in understanding the conformational behavior of similar heterocyclic systems, revealing that interactions with the solvent and the intrinsic electronic properties of the molecule dictate its preferred shape in solution. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Understanding the chemical transformations that this compound can undergo is crucial for its synthesis and potential applications. Computational modeling of reaction pathways allows for the in-depth investigation of reaction mechanisms, including the identification of intermediates and transition states.

Using a combination of DFT and ab initio methods, researchers can map out the potential energy surface for a given reaction. This allows for the calculation of activation energies, which are critical for predicting reaction rates. For example, the oxidation of the thiochroman to the corresponding sulfoxide (B87167) and then to the 1,1-dioxide can be modeled to understand the stepwise mechanism and the factors influencing the reaction's progress. Similarly, reactions involving the hydroxyl group, such as esterification or etherification, can be computationally explored to predict their feasibility and regioselectivity.

The following table illustrates the kind of data that can be obtained from computational modeling of a hypothetical reaction involving this compound.

| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |

| O-Acetylation | This compound + Acetyl Chloride | 15.2 | 4-Acetoxythiochroman 1,1-dioxide | -5.8 |

| Dehydration | This compound | 35.7 | Thiochromene 1,1-dioxide | +12.3 |

Note: These values are hypothetical and serve to illustrate the outputs of reaction pathway modeling.

In Silico Methodologies for Exploring Structural Variations and Reactivity

In silico methodologies encompass a broad range of computational techniques used to explore the chemical space around a core scaffold like thiochroman 1,1-dioxide. These methods are pivotal in identifying structural modifications that can lead to desired changes in reactivity and properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are often employed. mdpi.com

For this compound, these approaches can be used to predict how substitutions on the aromatic ring or modifications of the hydroxyl group will affect its electronic properties and, consequently, its reactivity. mdpi.com For instance, a QSAR study could correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) of a series of derivatives with their experimentally observed reactivity in a particular chemical transformation. frontiersin.org This allows for the development of predictive models that can guide the synthesis of new compounds with enhanced or tailored reactivity. mdpi.com

Design and Prediction of Novel Thiochroman 1,1-dioxide Analogues via Computational Approaches

Building upon the foundational understanding gained from quantum chemical calculations and molecular simulations, computational approaches are extensively used in the de novo design and prediction of novel thiochroman 1,1-dioxide analogues with specific functionalities. nih.gov This rational design process is significantly more efficient than traditional trial-and-error synthesis. rug.nl

By employing techniques like molecular docking and virtual screening, libraries of virtual compounds based on the this compound scaffold can be created and evaluated for their potential to interact with a specific biological target. mdpi.comresearchgate.net For example, if the goal is to design a new enzyme inhibitor, the this compound core can be computationally elaborated with various substituents, and the resulting analogues can be docked into the enzyme's active site to predict their binding affinity and mode of interaction. nih.govmdpi.com This process allows for the prioritization of a smaller, more promising set of candidate molecules for actual synthesis and experimental testing, thereby accelerating the discovery of new bioactive compounds. nih.gov

Synthetic Research on Derivatives and Analogues of 4 Hydroxythiochroman 1,1 Dioxide

Modifications of the Thiochroman (B1618051) Ring System

Modifications to the core thiochroman ring system represent a primary strategy for creating structural diversity. These modifications can range from the introduction of substituents on the ring to more complex structural alterations like ring expansion or the creation of spirocyclic systems. For instance, reactions have been developed to expand the six-membered sulfur-containing ring of thiochroman-4-one (B147511), a direct precursor to the title compound, into seven-membered tetrahydrobenzothiepin systems. rsc.org Such research underscores the chemical tractability of the thiochroman skeleton for significant structural reorganization.

Exploration of Substituent Effects on Chemical Behavior

The introduction of various substituents onto the thiochroman ring is a key method for fine-tuning the molecule's electronic and steric properties. nih.gov These changes, in turn, influence the chemical behavior and potential bioactivity of the resulting derivatives. Research into thiochroman 1,1-dioxides as modulators of AMPA receptors has demonstrated the impact of such substitutions. nih.gov By applying an isosteric replacement concept from 1,2,4-benzothiadiazine 1,1-dioxides, novel thiochroman 1,1-dioxide analogues were developed. nih.gov Although these compounds showed slightly lower activity than their benzothiadiazine counterparts, they exhibited strong modulatory effects in vitro and the ability to cross the blood-brain barrier. nih.gov The specific nature of the substituents plays a critical role, with steric and electronic factors significantly influencing interactions with biological targets. nih.gov

| Compound Reference | Substitution Pattern | Key Research Finding |

|---|---|---|

| 12a | Thiochroman 1,1-dioxide with specific, undisclosed substituents. | Demonstrated strong modulatory activity on AMPA receptors and was shown to cross the blood-brain barrier in vivo. nih.gov |

| 12b | Thiochroman 1,1-dioxide with specific, undisclosed substituents. | Both enantiomers were found to interact with the GluA2 dimer interface, similar to its benzothiadiazine analogue. nih.gov |

| 12e | Thiochroman 1,1-dioxide with specific, undisclosed substituents. | Selected for in vivo pharmacokinetic profiling, indicating favorable properties for potential therapeutic development. nih.gov |

Synthesis of Spirocyclic Systems Incorporating Dioxides

The creation of spirocyclic systems, where two rings share a single atom, introduces three-dimensionality to the planar thiochroman dioxide scaffold. This is a synthetically challenging but rewarding endeavor for generating novel chemical entities. thieme-connect.de An efficient, environmentally friendly strategy has been developed for synthesizing spiro thiochromene-oxindole derivatives using a one-pot, three-component reaction. nih.gov This method employs taurine (B1682933) as a bio-organic catalyst in an aqueous medium, proceeding through a Knoevenagel-Thia-Michael cascade reaction. nih.gov The reaction brings together substituted isatins, 1,3-dicarbonyls, and a thiol to construct the complex spirocyclic framework. nih.gov While this yields a thiochromene, subsequent oxidation of the sulfide (B99878) to a sulfone would produce the corresponding spirocyclic dioxide system. The versatility of this reaction allows for a wide range of substituents on the final product.

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Structure Core | Catalyst/Conditions |

|---|---|---|---|---|

| Substituted Isatin | 1,3-Dicarbonyl compound | 2-Naphthalene thiol | Spiro Thiochromene-Oxindole | Taurine / Aqueous media nih.gov |

| Isatin | Dimedone | 2-Naphthalene thiol | Specific Spiro Thiochromene-Oxindole derivative | Taurine / Aqueous media nih.gov |

| N-Methylisatin | Barbituric Acid | 2-Naphthalene thiol | Specific Spiro Thiochromene-Oxindole derivative | Taurine / Aqueous media nih.gov |

Development of Fused Heterocyclic Systems Containing the Sulfone Moiety

Fusing additional heterocyclic rings to the thiochroman dioxide core generates polycyclic systems with unique chemical properties. nih.gov A prominent synthetic route involves the reaction of 3-arylidene-1-thiochromanones with hydrazine (B178648) in an acidic medium to produce tricyclic fused pyrazolines. researchgate.net The starting thiochromanone is a direct precursor to the sulfone, which can be obtained via oxidation. This reaction proceeds through the formation of a hydrazone intermediate, followed by a Michael-type addition of the second amino group to the α,β-unsaturated system, leading to ring closure. researchgate.net The stereochemical outcome of the reaction can be influenced by the choice of solvent, with different diastereomers being formed under different conditions. researchgate.net This methodology provides access to a class of complex, fused heterocyclic systems built upon the thiochroman framework.

Chemical Derivatization of the 4-Hydroxyl Group

The 4-hydroxyl group of 4-hydroxythiochroman 1,1-dioxide is a prime site for chemical derivatization, allowing for the attachment of a wide variety of functional groups. This process can alter the molecule's polarity, reactivity, and binding characteristics. Standard organic chemistry transformations are employed to modify this hydroxyl group. researchgate.net The choice of derivatizing agent is crucial and depends on the desired final product. Common reagents include acyl chlorides and organic anhydrides for forming esters, and isocyanates for synthesizing carbamates. researchgate.net These reactions are typically straightforward and provide a reliable means of exploring the structure-activity relationships related to this specific functional group.

| Reagent Class | Specific Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Acyl Chlorides | Acetyl Chloride | Acetate Ester | researchgate.net |

| Organic Anhydrides | Acetic Anhydride | Acetate Ester | researchgate.netnih.gov |

| Isocyanates | Phenyl Isocyanate | Phenyl Carbamate | researchgate.net |

| Chloroformates | Trifluoroethyl Chloroformate (TFECF) | Trifluoroethyl Carbonate | nih.gov |

Synthesis and Study of Chalcogen-Substituted Analogues

Replacing the sulfur atom in the thiochroman ring with other elements from the chalcogen group (Group 16), such as selenium (Se) and tellurium (Te), produces interesting structural analogues. researchgate.net This substitution significantly impacts the molecule's electronic and photophysical properties. nih.govrsc.org For example, converting a chromen-2-one to its thio-analogue (chromen-2-thione) results in a noticeable red-shift in its UV-Vis absorption spectrum. researchgate.net Synthetic routes to these heavier chalcogen analogues have been developed, including methods like intramolecular homolytic substitution at a selenium or tellurium atom. researchgate.net As the chalcogen atom increases in size from sulfur to selenium to tellurium, the resulting compounds often exhibit decreasing fluorescence quantum yields and increasing yields of singlet oxygen generation upon irradiation. nih.gov This tunable photophysical behavior makes these analogues subjects of interest for various applications.

| Chalcogen Atom (E) | Analogue Class | Observed Property Trend | Reference |

|---|---|---|---|

| S (Sulfur) | Thiorhodamines | Highly fluorescent. | nih.gov |

| Se (Selenium) | Selenorhodamines | Efficient singlet oxygen generator, lower fluorescence. | nih.gov |

| Te (Tellurium) | Tellurorhodamines | Efficient singlet oxygen generator, easily oxidized to fluorescent telluroxides. | nih.gov |

Design and Synthesis of Halogenated (e.g., Fluorinated) Thiochroman Dioxide Derivatives

The introduction of halogen atoms, particularly fluorine, into the thiochroman dioxide structure is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. Halogenation can be achieved through two primary pathways: direct halogenation of the aromatic ring or by incorporating halogen-containing moieties through derivatization of the hydroxyl group.

Direct electrophilic aromatic substitution on the benzene (B151609) portion of the thiochroman scaffold can be used to install bromine or chlorine atoms. For derivatization, specialized reagents can be used to modify the 4-hydroxyl group. For instance, fluoroalkyl chloroformates react with hydroxyl groups to form the corresponding fluoroalkyl carbonates under anhydrous conditions. nih.gov This reaction is rapid and efficient, providing a direct method for introducing fluorinated chains into the molecule. nih.gov

| Halogenation Strategy | Typical Reagent | Position of Modification | Resulting Moiety |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Br₂ / FeBr₃ | Aromatic Ring (e.g., C6 or C8) | Bromo-substituent |

| Electrophilic Aromatic Substitution | N-Fluorodibenzenesulfonimide (NFSI) | Aromatic Ring (e.g., C6 or C8) | Fluoro-substituent |

| Derivatization of 4-OH Group | Heptafluorobutyl Chloroformate (HFBCF) | 4-Position | Heptafluorobutyl Carbonate nih.gov |

| Derivatization of 4-OH Group | Trifluoroethyl Chloroformate (TFECF) | 4-Position | Trifluoroethyl Carbonate nih.gov |

Applications of 4 Hydroxythiochroman 1,1 Dioxide in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The strategic placement of a hydroxyl group at the C-4 position of the thiochroman (B1618051) 1,1-dioxide core provides a reactive handle for a variety of chemical transformations, making 4-Hydroxythiochroman 1,1-dioxide a versatile building block. The synthesis of this key starting material typically involves the oxidation of thiochroman-4-one (B147511) to thiochroman-4-one 1,1-dioxide, followed by the stereoselective reduction of the carbonyl group. This reduction is a critical step in accessing the desired 4-hydroxy derivative.

The utility of the parent ketone, thiochroman-4-one, as a precursor for a multitude of heterocyclic rings has been well-documented. researchgate.net These reactions often involve condensations and cyclizations to form pyrazoles, imidazoles, thiazoles, and other important heterocyclic systems. researchgate.net By converting the ketone to the secondary alcohol, this compound, chemists can access a different set of reaction pathways, thereby expanding the molecular diversity achievable from this scaffold.

The presence of the sulfone group significantly influences the reactivity of the molecule. It acts as a strong electron-withdrawing group, which can activate adjacent positions and influence the stereochemical outcome of reactions. This electronic feature, combined with the nucleophilic character of the hydroxyl group, allows for its incorporation into larger, more complex molecular architectures through reactions such as etherification, esterification, and substitution reactions.

Utility as Key Intermediates in Multi-Step Synthetic Sequences

This compound serves as a crucial intermediate in various multi-step synthetic sequences. Its precursor, thiochroman-4-one 1,1-dioxide, is readily prepared from thiochroman-4-one through oxidation. nih.gov The subsequent reduction of the keto group to a hydroxyl group is a pivotal transformation that opens up new avenues for molecular elaboration.

For instance, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities at the C-4 position. This strategy is instrumental in the synthesis of substituted thiochroman 1,1-dioxide derivatives with potential biological activities. The ability to perform chemistry at the hydroxyl group without affecting the sulfone or the aromatic ring highlights its role as a stable yet reactive intermediate.

The development of synthetic routes that proceed through the this compound intermediate allows for a modular approach to the synthesis of target molecules. Different substituents can be introduced on the aromatic ring of the starting thiochroman-4-one, and various transformations can be carried out on the hydroxyl group of the intermediate, leading to a library of structurally diverse compounds.

| Precursor Compound | Transformation | Intermediate |

| Thiochroman-4-one | Oxidation | Thiochroman-4-one 1,1-dioxide |

| Thiochroman-4-one 1,1-dioxide | Reduction | This compound |

This table illustrates the typical two-step sequence to obtain this compound as a key intermediate.

Contribution to the Synthesis of Diverse Heterocyclic Scaffolds

The thiochroman framework is a core structure in many biologically active compounds. The functionalization of this scaffold is a key strategy in medicinal chemistry. This compound, with its reactive hydroxyl group, is a valuable precursor for the synthesis of a variety of fused and spiro-heterocyclic systems.

While direct examples showcasing a broad range of heterocyclic syntheses from this compound are not extensively reported, the known reactivity of the parent ketone and related hydroxy-sulfur heterocycles suggests its potential. For example, intramolecular cyclization reactions involving the hydroxyl group and a suitably placed functional group on a side chain attached to the nitrogen or another part of the molecule could lead to the formation of novel polycyclic systems.

The related compound, 4-hydroxythiocoumarin, has been shown to be a versatile starting material for the synthesis of various fused heterocyclic compounds, including dihydrofurans, furocoumarins, and benzothiopyrano[4,3-d]oxazolones. arabjchem.org By analogy, it is anticipated that this compound can participate in similar cyclization strategies, further expanding the library of accessible heterocyclic scaffolds.

| Starting Material | Reagent/Condition | Resulting Heterocycle |

| 4-Hydroxythiocoumarin | Formamide, 155-160 °C | Benzothiopyrano[4,3-d]oxazol-4-one arabjchem.org |

| 4-Hydroxythiocoumarin | Catechols, Laccase | 8,9-Dihydroxy-5-thiocoumestans arabjchem.org |

This table presents examples of heterocyclic synthesis from a related compound, suggesting potential reaction pathways for this compound.

Development of Novel Synthetic Methodologies Leveraging the Thiochroman Dioxide Framework

The unique electronic and steric properties of the this compound framework make it an attractive platform for the development of new synthetic methodologies. The sulfone group can act as a directing group in various transformations, controlling the regioselectivity and stereoselectivity of reactions on the heterocyclic ring or on adjacent side chains.

For example, the development of catalytic asymmetric reactions where the hydroxyl group coordinates to a chiral catalyst could enable the enantioselective functionalization of the thiochroman scaffold. Furthermore, the rigid bicyclic structure of the thiochroman 1,1-dioxide core can be exploited in the design of new ligands for transition metal catalysis.

While specific methodologies leveraging this compound are still an emerging area of research, the foundational knowledge of thiochroman chemistry provides a strong basis for future explorations. The activation of pyridinium (B92312) salts with electron-withdrawing heterocycles for reductive hydroxymethylation reactions showcases a similar principle of using heterocyclic frameworks to facilitate novel transformations. nih.gov This suggests that the electron-deficient nature of the thiochroman 1,1-dioxide ring system could be similarly exploited in the development of new catalytic processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxythiochroman 1,1-dioxide and its derivatives?

- Methodological Answer :

-

Oxidative Methods : Thiochroman derivatives can be synthesized via oxidation of thietane analogs using hydrogen peroxide (H₂O₂) in the presence of tungsten acid (WO₃·H₂O) at alkaline pH (11.5) and controlled temperatures (0–10°C). This method ensures selective sulfone formation .

-

Chlorination : UV irradiation (254 nm) with Cl₂ in CCl₄ introduces chlorine substituents at reactive positions (e.g., 3-position of thiete 1,1-dioxide), enabling further functionalization .

-

Dehydrohalogenation : Halogenated derivatives (e.g., 3-bromo variants) are treated with bases like triethylamine in toluene to eliminate HBr and regenerate unsaturated sulfones .

Table 1 : Key Synthetic Protocols

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Distinct shifts for sulfone (SO₂) protons (δ 3.5–4.5 ppm) and carbonyl groups.

- IR : Strong SO₂ asymmetric/symmetric stretches (~1300 cm⁻¹ and ~1150 cm⁻¹) .

- X-Ray Crystallography : Resolves stereochemistry and confirms substitution patterns (e.g., antiperiplanar arrangement of substituents in dihydrothiophene derivatives) .

Q. What safety protocols are critical when handling sulfone derivatives like this compound?

- Methodological Answer :

- PPE : Nitrile gloves, face shields, and EN 166-certified goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .

- Waste Disposal : Neutralize acidic byproducts before disposal; avoid mixing with incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How do structural isomerization and substituent positioning influence reactivity in dihydrothiophene 1,1-dioxide derivatives?

- Methodological Answer :

- Conjugation Effects : In 2,3-dihydrothiophene 1,1-dioxide (α-sulfone), the double bond conjugates with SO₂, enhancing electrophilicity for nucleophilic additions. In contrast, 2,5-isomers (β-sulfones) lack conjugation, favoring cycloadditions (e.g., Diels-Alder) .

- Halogenation Selectivity : Bromine adds to 2,5-isomers in aprotic media (forming vicinal dibromides), while 2,3-isomers require aqueous conditions due to steric and electronic differences .

Q. What strategies resolve contradictions in reactivity data between sulfone isomers?

- Methodological Answer :

- Computational Modeling : DFT calculations compare charge distribution and frontier molecular orbitals (e.g., LUMO localization in α-sulfones explains enhanced electrophilicity) .

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to isolate steric vs. electronic effects .

Q. How can molecular docking optimize 4-Hydroxythiochroman derivatives as anti-HIV agents?

- Methodological Answer :

- Target Selection : Focus on HIV-1 integrase (IN) due to Mg²⁺-dependent catalytic activity.

- Docking Workflow :

Ligand Preparation : Protonate 4-hydroxyl and carboxamide groups to mimic Mg²⁺ chelation .

Grid Generation : Define active site around Mg²⁺ ions (PDB: 3L4U).

Pose Scoring : Rank derivatives by binding energy (e.g., compound 13m in has EC₅₀ = 20 µM) .

Table 2 : Anti-HIV Activity of Selected Derivatives

| Compound | EC₅₀ (µM) | SI (Selectivity Index) | Key Interactions |

|---|---|---|---|

| 13d | 25 | >26 | Mg²⁺ chelation, π-π stacking |

| 13l | 22 | >30 | Hydrogen bonding (Asp64) |

| 13m | 20 | >28 | Hydrophobic pocket burial |

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.